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Compound of Interest

Compound Name: SAR125844

Cat. No.: B1684697

SAR125844: A Highly Selective MET Kinase
Inhibitor

SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key
driver in various human cancers.[1] This guide provides a comprehensive comparison of
SAR125844's selectivity for MET over other kinases, supported by experimental data and
detailed protocols.

Kinase Selectivity Profile

SAR125844 demonstrates exceptional selectivity for MET kinase. A biochemical assay
screening against a panel of 275 human kinases revealed minimal inhibitory activity on other
kinases.[2][3] The half-maximal inhibitory concentration (IC50) for wild-type MET is 4.2 nmol/L.
[1][2][4] The compound also shows potent activity against several MET kinase domain mutants.

[2]

Notably, SAR125844 displays over 100-fold selectivity for MET compared to its close structural
homolog, RON, which has an IC50 value of approximately 740 nmol/L.[2][3] While some
activity was observed against a few other kinases, the IC50 values were significantly higher
than that for MET, underscoring its high selectivity.[2][3]
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Kinase Target IC50 (nmol/L) Selectivity vs. MET (fold)
MET (wild-type) 4.2 1
MET (H1094Y mutant) 0.22 19
MET (Y1235D mutant) 1.7 2.5
MET (M1250T mutant) 6.5 0.6
MET (L1195V mutant) 65 0.06
MET (D1228H mutant) 81 0.05
RON ~740 >176
TRKA/NTRK1 39 >9
PDGFRa-V561D 55 >13
AXL 87 >20
MER 105 >25
TRKB/NTRK2 280 >66
Aurora A 320 >76
Aurora B 820 >195

Table 1: Biochemical Selectivity of SAR125844 Against a Panel of Human Kinases. Data
compiled from multiple sources.[2][3]

Experimental Protocols

The selectivity of SAR125844 was determined using established biochemical and cellular
assays.

Biochemical Kinase Assay

A panel of 275 human kinases was utilized to assess the biochemical selectivity of
SAR125844. The primary method employed was an enzymatic homogeneous time-resolved
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fluorescence (HTRF) assay for MET wild-type and its mutants.[3] This assay format is a
standard method for measuring kinase activity and inhibition.[5]

Workflow for Biochemical Kinase Assay
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Caption: Workflow of the biochemical kinase selectivity assay.

Cellular Phospho-MET ELISA Assay

To confirm the on-target activity of SAR125844 in a cellular context, a phospho-MET ELISA
assay was performed.[3] This assay measures the inhibition of MET autophosphorylation in
cancer cell lines with MET gene amplification.

Workflow for Cellular Phospho-MET ELISA Assay
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Caption: Workflow of the cellular phospho-MET ELISA assay.

MET Signaling Pathways

Activation of the MET receptor by its ligand, hepatocyte growth factor (HGF), triggers
downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[1]
The primary pathways activated by MET are the RAS/MAPK and PI3K/AKT pathways.
SAR125844 effectively inhibits these downstream signals by blocking MET
autophosphorylation.[1]

Simplified MET Signaling Pathway
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Caption: Inhibition of MET signaling by SAR125844.
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In conclusion, the experimental data robustly validates the high selectivity of SAR125844 for
the MET kinase. Its potent and specific inhibition of MET and its downstream signaling
pathways, coupled with minimal off-target effects, make it a promising therapeutic agent for
MET-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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